![molecular formula C12H10N2O5 B554836 N-alpha-Phthalyl-L-Asparagine CAS No. 42406-52-0](/img/structure/B554836.png)
N-alpha-Phthalyl-L-Asparagine
Overview
Description
“N-alpha-Phthalyl-L-Asparagine” is a derivative of asparagine .
Synthesis Analysis
The synthesis of L-Asparagine has been achieved under fed-batch mode, where the yield reached 90.15% with twice feeding of sodium hexametaphosphate . Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction .Molecular Structure Analysis
The molecular formula of “N-alpha-Phthalyl-L-Asparagine” is C12H10N2O5 . The molecular weight is 262.22 g/mol . The IUPAC name is (2 S )-4-amino-2- (1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid .Chemical Reactions Analysis
The therapeutic effects of asparaginase, which is related to asparagine, are due to the depletion of the essential amino acid asparagine . This process inhibits protein biosynthesis in lymphoblasts .Scientific Research Applications
Asparagine Metabolism and Enzymatic Role
Asparagine plays a significant role in nitrogen transport and storage in plants, with its metabolism involving enzymes such as asparaginase and asparagine aminotransferase. In Arabidopsis, the enzyme serine:glyoxylate aminotransferase, encoded by AGT1, acts as an asparagine aminotransferase, highlighting the enzymatic conversion pathways of asparagine and their biological significance (Zhang & Marsolais, 2014).
Therapeutic Applications of Asparaginase
L-asparaginase, an enzyme capable of hydrolyzing asparagine to aspartate and ammonia, has been clinically accepted as an antitumor agent, especially for treating acute lymphoblastic leukemia and lymphosarcoma. Its effectiveness is attributed to asparagine depletion, resulting in cytotoxicity to leukemic cells. The exploration of microbial production of l-asparaginase emphasizes its cost-effectiveness and minimal environmental impact, showcasing advancements in protein engineering, production conditions, and the pursuit of enzymes with improved pharmacodynamics and reduced toxicity (Lopes et al., 2017).
Biosensor Applications
L-asparaginase-based biosensors represent an innovative application, leveraging the enzyme's ability to catalyze asparagine hydrolysis. This technology is promising for monitoring L-asparagine levels in acute lymphoblastic leukemia patients and in food analysis, demonstrating the enzyme's versatility beyond therapeutic uses (Nunes et al., 2021).
Biotechnological Advances in Production
The production and characterization of asparaginase from various sources, including microbial, have been extensively reviewed. These studies focus on optimizing production methods, understanding enzyme properties, and exploring applications beyond leukemia treatment, such as in food processing to reduce acrylamide levels. The enzyme's molecular characteristics, stability, and activity profile are crucial for its therapeutic and industrial applications (Batool et al., 2016).
Mechanism of Action
Target of Action
N-alpha-Phthalyl-L-Asparagine primarily targets asparagine synthase . This enzyme is involved in the metabolism of toxic ammonia in the body . It attaches ammonia to aspartic acid in an amidation reaction . Asparagine synthase is crucial for the production of the body’s proteins, enzymes, and muscle tissue .
Mode of Action
It is known that asparagine, a non-essential amino acid, plays a significant role in the metabolism of toxic ammonia in the body . This is achieved through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
The biochemical pathways affected by N-alpha-Phthalyl-L-Asparagine are primarily related to the metabolism of asparagine. Asparagine synthase catalyzes the conversion of aspartic acid and ammonia into asparagine . This process is crucial for the metabolic control of cell functions in nerve and brain tissue .
Pharmacokinetics
It is known that asparagine, a component of n-alpha-phthalyl-l-asparagine, is used for nutritional supplementation and for treating dietary shortage or imbalance .
Result of Action
The molecular and cellular effects of N-alpha-Phthalyl-L-Asparagine’s action are largely related to its impact on asparagine metabolism. By influencing the activity of asparagine synthase, N-alpha-Phthalyl-L-Asparagine can affect the production of proteins, enzymes, and muscle tissue .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJNPKWNYXBKP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373333 | |
Record name | N-alpha-Phthalyl-L-Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-Phthalyl-L-Asparagine | |
CAS RN |
42406-52-0 | |
Record name | N-alpha-Phthalyl-L-Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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